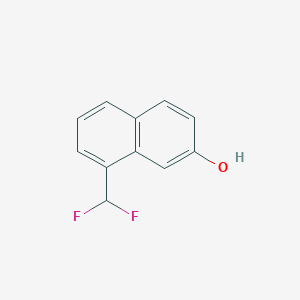

1-(Difluoromethyl)-7-naphthol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Difluoromethyl)-7-naphthol is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-7-naphthol typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the nucleophilic substitution reaction where a difluoromethylating agent reacts with a naphthol derivative. For instance, the reaction of 7-naphthol with difluoromethyl iodide in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Difluoromethyl)-7-naphthol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 1-(Difluoromethyl)-7-naphthoquinone.

Reduction: Formation of 1-(Methyl)-7-naphthol.

Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1-(Difluormethyl)-7-Naphthol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Bioisoster im Wirkstoffdesign, wobei Hydroxylgruppen ersetzt werden, um die metabolische Stabilität zu verbessern.

Medizin: Untersucht auf seine antifungalen und antibakteriellen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 1-(Difluormethyl)-7-Naphthol beinhaltet seine Wechselwirkung mit biologischen Zielstrukturen durch Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen. Die Difluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie Zellmembranen effektiver durchdringen kann. Diese Eigenschaft ist besonders nützlich im Wirkstoffdesign, wo die Verbindung als Bioisoster für Hydroxylgruppen dienen kann und das pharmakokinetische Profil therapeutischer Wirkstoffe verbessert .

Ähnliche Verbindungen:

- 1-(Trifluormethyl)-7-Naphthol

- 1-(Methyl)-7-Naphthol

- 1-(Chlormethyl)-7-Naphthol

Vergleich: 1-(Difluormethyl)-7-Naphthol ist aufgrund des Vorhandenseins der Difluormethylgruppe einzigartig, die ein Gleichgewicht zwischen Lipophilie und Wasserstoffbrückenbindungsfähigkeit bietet. Dies macht es zu einer vielseitigen Verbindung in verschiedenen Anwendungen im Vergleich zu seinen Trifluormethyl- und Chlormethylanaloga, die unterschiedliche Reaktivitäts- und biologische Aktivitätsprofile aufweisen können .

Wirkmechanismus

The mechanism of action of 1-(Difluoromethyl)-7-naphthol involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can act as a bioisostere for hydroxyl groups, improving the pharmacokinetic profile of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

- 1-(Trifluoromethyl)-7-naphthol

- 1-(Methyl)-7-naphthol

- 1-(Chloromethyl)-7-naphthol

Comparison: 1-(Difluoromethyl)-7-naphthol is unique due to the presence of the difluoromethyl group, which provides a balance between lipophilicity and hydrogen bonding ability. This makes it a versatile compound in various applications compared to its trifluoromethyl and chloromethyl analogs, which may exhibit different reactivity and biological activity profiles .

Eigenschaften

Molekularformel |

C11H8F2O |

|---|---|

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

8-(difluoromethyl)naphthalen-2-ol |

InChI |

InChI=1S/C11H8F2O/c12-11(13)9-3-1-2-7-4-5-8(14)6-10(7)9/h1-6,11,14H |

InChI-Schlüssel |

HTGOSGMVLZYAFX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)C(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)

![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)

![1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one](/img/structure/B11901672.png)

![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)